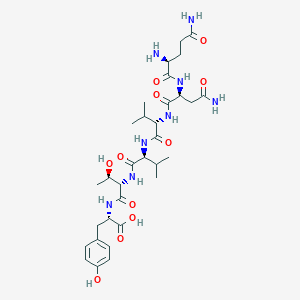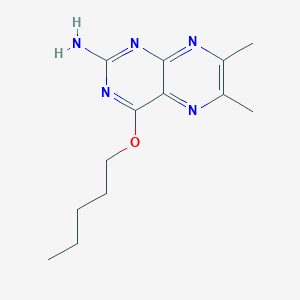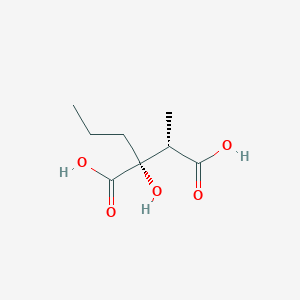
Ruthenium--sulfanylidenetungsten (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ruthenium–sulfanylidenetungsten (1/1) is a coordination compound that features a unique combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ruthenium–sulfanylidenetungsten (1/1) typically involves the reaction of ruthenium and tungsten precursors in the presence of a sulfanyliden ligand. One common method is the reaction of ruthenium chloride with tungsten hexacarbonyl in the presence of a sulfur source under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product.
Industrial Production Methods
Industrial production of Ruthenium–sulfanylidenetungsten (1/1) involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and minimize impurities. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Ruthenium–sulfanylidenetungsten (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and hydrazine are often used.
Substitution: Ligand substitution reactions typically involve the use of coordinating solvents and elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-complexes, while reduction can produce lower oxidation state complexes with different coordination environments.
Wissenschaftliche Forschungsanwendungen
Ruthenium–sulfanylidenetungsten (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and polymerization.
Biology: The compound is studied for its potential biological activity, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in industrial processes such as petrochemical refining, material synthesis, and environmental remediation.
Wirkmechanismus
The mechanism of action of Ruthenium–sulfanylidenetungsten (1/1) involves its ability to coordinate with various substrates and facilitate chemical transformations. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the compound may activate substrates through coordination and electron transfer processes, while in biological systems, it may interact with cellular components to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ruthenium-based complexes: These include compounds such as ruthenium(II) polypyridyl complexes and ruthenium(III) arene complexes, which have similar catalytic and biological properties.
Tungsten-based complexes: These include tungsten carbonyl complexes and tungsten oxo-complexes, which are used in catalysis and materials science.
Uniqueness
Ruthenium–sulfanylidenetungsten (1/1) is unique due to its combination of ruthenium and tungsten atoms bridged by a sulfanyliden ligand. This unique structure imparts distinct electronic and catalytic properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
924885-08-5 |
|---|---|
Molekularformel |
RuSW |
Molekulargewicht |
317.0 g/mol |
IUPAC-Name |
ruthenium;sulfanylidenetungsten |
InChI |
InChI=1S/Ru.S.W |
InChI-Schlüssel |
XTOCTSWQQANPKQ-UHFFFAOYSA-N |
Kanonische SMILES |
S=[W].[Ru] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[(4R)-2-(chloromethyl)-2-methyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14190713.png)
![Dimethyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B14190717.png)
![N-[2-[(1R)-1-[2-(2,5-difluorophenyl)ethyl]-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl]ethyl]-N'-(2-methyl-4-quinolinyl)-Urea](/img/structure/B14190718.png)
![N-[6-(propanoylamino)pyridin-2-yl]propanamide;dihydrate](/img/structure/B14190720.png)

![3-[4-(Methylamino)phenyl]prop-2-enoic acid](/img/structure/B14190727.png)


![2-[2-(4-Fluorophenyl)ethenyl]-5-nitrobenzoic acid](/img/structure/B14190744.png)

